molecular formula C25H24Cl2O B570108 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol CAS No. 1384881-74-6

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol

Cat. No.: B570108
CAS No.: 1384881-74-6
M. Wt: 411.366
InChI Key: ZAPRUVGHFHCMGQ-UHFFFAOYSA-N
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Description

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl group, two 4-chlorobenzyl groups, and a pentene chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-4-pentene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentene chain can be reduced to form a saturated alkane.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-4-pentanone.

    Reduction: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-pentane.

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3,3-bis(4-methylbenzyl)-4-pentene-1-ol
  • 1-Phenyl-3,3-bis(4-fluorobenzyl)-4-pentene-1-ol
  • 1-Phenyl-3,3-bis(4-bromobenzyl)-4-pentene-1-ol

Uniqueness

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is unique due to the presence of two 4-chlorobenzyl groups, which may impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRUVGHFHCMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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